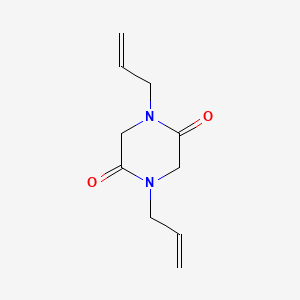

1,4-Diallylpiperazine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

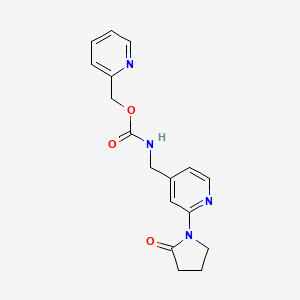

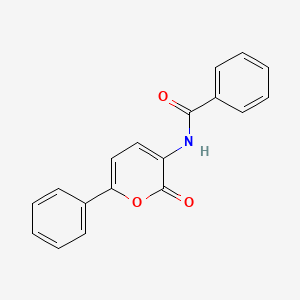

1,4-Diallylpiperazine-2,5-dione is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of piperazine-2,5-dione, which is a useful scaffold for functionalization to generate bioactive molecules . The use of 1,4-diacetylpiperazine-2,5-dione makes it possible to prepare unsymmetrical bisarylidenes .

Synthesis Analysis

Synthetic methods for accessing substituted piperazine-2,5-diones involve cyclising dipeptides or building from the already established core . A variety of methoxylated benzaldehydes can be condensed to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones .Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula C10H14N2O2 . Further details about its structure could be obtained through techniques like X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Condensation with Aldehydes : 1,4-Diallylpiperazine-2,5-dione undergoes condensation with aldehydes. This process is key in synthesizing compounds like albonoursin and various 3,6-diarylidenepiperazine-2,5-diones. The reaction is extended to derivatives of 2-methyl-3-phenylserine, indicating its utility in creating complex organic molecules (Gallina & Liberatori, 1974).

Microwave Irradiation Synthesis : Using potassium fluoride on alumina, this compound can condensate with aldehydes under microwave irradiation or at room temperature. This method is stereoselective and has been used to synthesize natural products like albonursin (Villemin & Alloum, 1990).

Synthesis of Diketopiperazines : Novel methods for synthesizing 1,6-dialkylpiperazine-2,5-diones and 1,3,6-trialkylpiperazine-2,5-diones from α-amino acid esters have been developed. These methods involve reductive N-alkylation, N-acylation, and cyclization, demonstrating the compound's role in creating a variety of diketopiperazines (Malavašič et al., 2011).

α-Keto Acids Synthesis : A new synthesis method using this compound for α-keto acids has been established. This process is applicable to both aromatic and aliphatic substrates and is notable for its carbon economy and recycling efficiency (Balducci et al., 2012).

Biological Activity Research

Biological Activities of Enantiomers : The biological activities of enantiomers of this compound derivatives have been explored. The study focuses on understanding the relationship between biological activity and chirality in these compounds (Hurne et al., 1997).

Synthesis and Activity of Epipolythiopiperazine-2,5-diones : New epipolythiopiperazine-2,5-diones derivatives were synthesized and tested for their biological activities. These studies help in understanding the role of lipophilicity in the biological activity of such compounds (Jiang et al., 1993).

Organic Substrate Applications

- 3-Ylidenepiperazine-2,5-diones as Organic Substrates : These compounds, including this compound, have been utilized in addition reactions to the C–C double bond by various agents. They serve as precursors for natural products and analogues, as well as α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Eigenschaften

IUPAC Name |

1,4-bis(prop-2-enyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-5-11-7-10(14)12(6-4-2)8-9(11)13/h3-4H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEDOZAYBZZGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(=O)N(CC1=O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride](/img/structure/B2436138.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)

![(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone](/img/structure/B2436140.png)

![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)

![3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea](/img/structure/B2436144.png)

![Methyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2436151.png)